5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
5-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative characterized by a hydrazone-linked phenyl group substituted with a morpholinosulfonyl moiety. This compound belongs to a class of molecules widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anti-biofilm activities.
Properties
IUPAC Name |
6-hydroxy-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S2/c20-12-11(13(21)16-14(25)15-12)18-17-9-1-3-10(4-2-9)26(22,23)19-5-7-24-8-6-19/h1-4H,5-8H2,(H3,15,16,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJSLLOVBHPSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate hydrazine derivatives with thioxodihydropyrimidine precursors. The reaction conditions often include the use of catalysts such as vitamin B1, which facilitates the cyclocondensation process . The reaction is carried out under mild conditions, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green catalysts and solvent-free conditions are preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Hypothesized properties of the target compound :
Anti-Biofilm and Antimicrobial Activity
- MHY1387 (5-[4-hydroxy-3,5-methoxybenzyl]-2-thioxodihydropyrimidine-4,6[1H,5H]-dione) inhibits Pseudomonas aeruginosa biofilms at 1–10 pM, attributed to its polar hydroxyl and methoxy groups.
- 5a (4-chlorophenyl-substituted chalcone-TBA hybrid) shows antimicrobial activity against Staphylococcus aureus and Escherichia coli due to the electron-withdrawing chloro group enhancing membrane penetration.
Antioxidant and Anti-Inflammatory Effects
- 2d and 2l (hydroxy-methoxybenzyl derivatives) scavenge reactive oxygen species (ROS) and peroxynitrite (ONOO⁻), reducing inflammation in murine models.
Biological Activity
The compound 5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine class, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₅O₄S
- Molecular Weight : 319.36 g/mol
This compound features a thioxodihydropyrimidine core substituted with a morpholinosulfonyl group and a hydrazone moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Antifungal Properties : Similar to other thiazole derivatives, it may inhibit fungal growth by targeting ergosterol synthesis.
- Antitumor Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
Antimicrobial Activity
A study conducted on the antimicrobial properties of thioxodihydropyrimidines revealed that the presence of the morpholinosulfonyl group enhances the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate to strong antimicrobial activity, particularly against Staphylococcus aureus.
Antifungal Activity
The antifungal activity of the compound was assessed using a modified EUCAST protocol. The results showed significant inhibition of Candida albicans and Candida parapsilosis growth.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Candida parapsilosis | 8 |
The mechanism appears to involve inhibition of ergosterol biosynthesis, similar to azole antifungals. The compound's interaction with the CYP51 enzyme was analyzed through molecular docking studies.
Antitumor Activity
In vitro studies on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects. The IC50 values were determined for several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The morpholinosulfonyl group enhances binding affinity to target enzymes involved in metabolic pathways.
- Disruption of Membrane Integrity : The compound may integrate into fungal membranes, disrupting ergosterol synthesis and leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Activation of pro-apoptotic pathways has been observed in treated cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antifungal Efficacy : In a controlled environment, the compound was tested against Candida species, demonstrating significant reduction in fungal load in treated groups compared to controls.
- Antitumor Efficacy in Animal Models : Animal studies showed that administration of the compound resulted in tumor size reduction and improved survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
